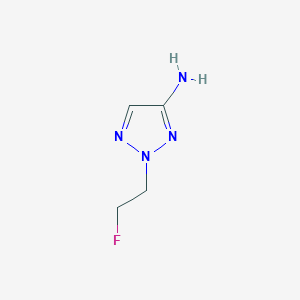

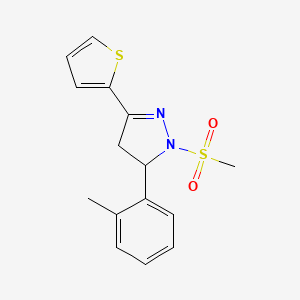

![molecular formula C19H21N3O2 B2799085 3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid CAS No. 1021213-99-9](/img/structure/B2799085.png)

3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid, also known as BIBB 515, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. The compound has been synthesized and extensively studied for its potential use in treating various neurological and psychiatric disorders. In

Scientific Research Applications

Luminescence Sensing

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has demonstrated their potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands sensitive to various benzaldehyde derivatives, highlighting their utility in detecting and sensing specific chemicals through luminescence mechanisms (Shi, Zhong, Guo, & Li, 2015).

Chemical Synthesis and Reactions

Studies have also explored the chemical reactivity and synthesis potential of compounds related to 3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid. For instance, reactions involving 4-aminofurazan-3-carboxylic acid iminoester with various nucleophiles have led to the synthesis of novel compounds, demonstrating the versatility of these chemical structures in synthetic chemistry. This includes the formation of derivatives like benzo[4,5]imidazo[1,2-c][1,2,5]oxadiazolo[3,4-e]pyrimidine and 3-amino-4-(1-R-benzo[d]imidazol-2-yl)-1,2,5-oxadiazoles, which have potential applications in developing new materials or therapeutic agents (Sergievskii, Krasnoshek, Mel’nikova, & Tselinskii, 2002).

Anion Sensing

Imidazole-based chemosensors have been developed for the reversible detection of cyanide and mercury ions, showcasing the application of these compounds in environmental monitoring and safety. These sensors exhibit fluorescence quenching in the presence of CN- ions and can detect mercury ions through a reversible metal-assisted mechanism. The sensitivity and reversibility of these sensors make them valuable tools for detecting hazardous substances in various settings (Emandi, Flanagan, & Senge, 2018).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions have been synthesized and evaluated as novel and green corrosion inhibitors for mild steel. These compounds exhibit significant inhibition efficiency, demonstrating the potential of benzimidazole derivatives in protecting metal surfaces against corrosion. This application is crucial for industries where metal durability and longevity are critical concerns (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4-(3,4-dimethylanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-12-7-8-15(9-13(12)2)20-11-14(10-18(23)24)19-21-16-5-3-4-6-17(16)22-19/h3-9,14,20H,10-11H2,1-2H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVWGAXQZNKQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2799005.png)

![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)

![5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B2799017.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2799018.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2799020.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2799023.png)